An In-depth Technical Guide to the Physicochemical Properties of 8-Methoxyamoxapine-d8
An In-depth Technical Guide to the Physicochemical Properties of 8-Methoxyamoxapine-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and anticipated physicochemical properties of 8-Methoxyamoxapine-d8. Given the limited publicly available experimental data for this specific deuterated compound, this guide leverages data from its parent compound, amoxapine (B1665473), and established principles of isotopic substitution to offer a thorough profile. This document is intended to support research, drug development, and analytical activities involving 8-Methoxyamoxapine-d8.
Chemical Identity and Structure
8-Methoxyamoxapine-d8 is a deuterated analog of 8-methoxyamoxapine. The deuterium (B1214612) labeling is typically on the piperazine (B1678402) ring to increase metabolic stability. The core structure is based on amoxapine, a tetracyclic antidepressant of the dibenzoxazepine (B10770217) class.
Chemical Structure of Amoxapine (Parent Compound)
Figure 1. Chemical Information for Amoxapine.
The precise structure of 8-Methoxyamoxapine-d8, including the location of the methoxy (B1213986) group and deuterium atoms, is crucial for accurate property prediction. For the purpose of this guide, it is assumed that the methoxy group is at the 8-position of the dibenzoxazepine ring and the deuterium atoms replace hydrogen atoms on the piperazine moiety.
Quantitative Physicochemical Data
Direct experimental data for 8-Methoxyamoxapine-d8 is scarce. The following tables summarize the available data for related compounds and provide predicted properties based on the parent compound, amoxapine.
Table 1: Molecular Weights of Amoxapine and its Deuterated Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Amoxapine | C17H16ClN3O | 313.78 |
| Amoxapine-d8 | C17H8D8ClN3O | 321.83[1] |
| 8-Hydroxy Amoxapine-d8 | C17H8D8ClN3O2 | 337.8[2] |
| N-tert-Butoxycarbonyl 8-Methoxy Amoxapine-d8 | C23H19D8ClN3O4 | 451.97 |
Table 2: Physicochemical Properties of Amoxapine (as a proxy for 8-Methoxyamoxapine-d8)
| Property | Value (Amoxapine) | Predicted Value/Effect for 8-Methoxyamoxapine-d8 |
| Melting Point | ~178-180 °C | Likely similar, may be slightly altered by the methoxy group and deuteration. |
| Boiling Point | Not available | High, typical for complex organic molecules. |
| Solubility | Sparingly soluble in water | Solubility will be pH-dependent. The methoxy group may slightly decrease aqueous solubility. |
| pKa | ~7.6 (piperazine nitrogen) | Expected to be very similar to amoxapine. |
| logP | ~3.4 | The methoxy group will likely increase the logP value, indicating higher lipophilicity. |
Experimental Protocols for Physicochemical Property Determination
The following are detailed, generalized experimental protocols that can be employed to determine the precise physicochemical properties of 8-Methoxyamoxapine-d8.
Melting Point Determination
The melting point can be determined using a capillary melting point apparatus.
Workflow for Melting Point Determination
Figure 2. Workflow for Melting Point Determination.
Aqueous Solubility Determination (Shake-Flask Method)
The equilibrium solubility can be determined using the shake-flask method.
Protocol for Shake-Flask Solubility Measurement
Figure 3. Protocol for Shake-Flask Solubility Measurement.
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) can be determined by potentiometric titration.
Methodology for pKa Determination
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Solution Preparation : Accurately weigh and dissolve a sample of 8-Methoxyamoxapine-d8 in a suitable solvent (e.g., methanol/water mixture).
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Titration : Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.
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Data Analysis : Plot the pH of the solution against the volume of titrant added. The pKa is determined from the half-equivalence point of the titration curve.
logP Determination (Shake-Flask Method)
The partition coefficient (logP) between n-octanol and water can be determined using the shake-flask method.
Workflow for logP Determination
Figure 4. Workflow for logP Determination.
Mechanism of Action and Signaling Pathways
The pharmacological activity of 8-Methoxyamoxapine-d8 is expected to be very similar to that of amoxapine. Amoxapine is a tetracyclic antidepressant that primarily acts by inhibiting the reuptake of norepinephrine (B1679862) and, to a lesser extent, serotonin (B10506) at the synaptic cleft.[3][4][5][6] Additionally, it exhibits antagonist activity at dopamine (B1211576) D2 receptors, which contributes to its mixed antidepressant and antipsychotic-like profile.[3]
Simplified Signaling Pathway of Amoxapine's Action
Figure 5. Amoxapine's Mechanism of Action.
Impact of Deuteration
The replacement of hydrogen with deuterium can influence the physicochemical properties and metabolic fate of a drug molecule. This is primarily due to the kinetic isotope effect, where the C-D bond is stronger than the C-H bond.
Table 3: Anticipated Effects of Deuteration on Physicochemical Properties
| Property | Anticipated Effect of Deuteration | Rationale |
| Pharmacokinetics | ||
| Metabolic Stability | Increased | The C-D bond is stronger and more difficult to break by metabolic enzymes (e.g., Cytochrome P450), leading to a slower rate of metabolism. |
| Half-life (t½) | Increased | Slower metabolism generally results in a longer half-life and prolonged exposure. |
| Physical Properties | ||
| Molecular Weight | Increased | Deuterium is heavier than protium. |
| Polarity | Slightly decreased | The C-D bond is slightly less polarizable than the C-H bond. |
| Lipophilicity (logP) | Minor, unpredictable changes | The effect on logP is generally small and can be either an increase or a decrease depending on the specific molecular environment. |
Conclusion
References
- 1. scbt.com [scbt.com]
- 2. novamedline.com [novamedline.com]
- 3. Toronto Research Chemicals 1MG 8-Methoxyamoxapine-d8, Quantity: 1mg | Fisher Scientific [fishersci.fi]
- 4. Toronto Research Chemicals 1MG 8-Methoxyamoxapine-d8, Quantity: 1mg | Fisher Scientific [fishersci.it]
- 5. Toronto Research Chemicals 2.5MG 8-Methoxyamoxapine-d8, Quantity: 2.50 | Fisher Scientific [fishersci.de]
- 6. N-tert-Butoxycarbonyl 8-Methoxy Amoxapine-d8 [lgcstandards.com]
